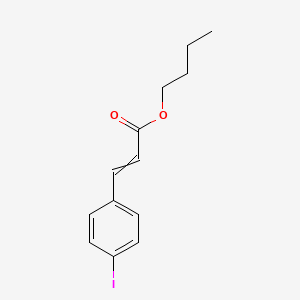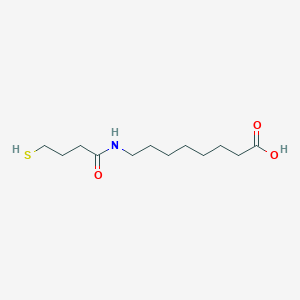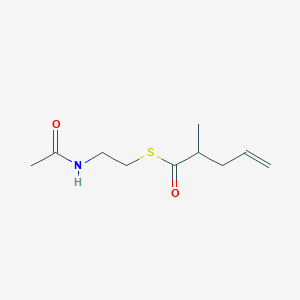
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate is a chemical compound with the molecular formula C10H19NO2S It is characterized by the presence of an acetamido group, an ethyl chain, and a thioester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Acetamidoethyl) 2-methylpent-4-enethioate typically involves the reaction of 2-methylpent-4-en-1-ol with thioacetic acid, followed by the introduction of the acetamido group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(2-Acetamidoethyl) 2-methylpent-4-enethioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the thioester linkage can undergo hydrolysis to release active thiol groups. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-Acetamidoethyl) hexadecanethioate
- S-(2-Acetamidoethyl) octadecanethioate
Comparison
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate is unique due to its shorter carbon chain and the presence of a double bond in the pentenyl group. This structural difference can influence its reactivity and interaction with biological targets, making it distinct from its longer-chain analogs.
Propriétés
Numéro CAS |
398518-37-1 |
|---|---|
Formule moléculaire |
C10H17NO2S |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
S-(2-acetamidoethyl) 2-methylpent-4-enethioate |
InChI |
InChI=1S/C10H17NO2S/c1-4-5-8(2)10(13)14-7-6-11-9(3)12/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
Clé InChI |
PUEHFPKTZBUZLN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)C(=O)SCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
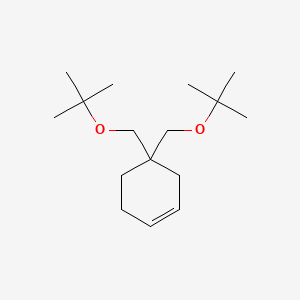
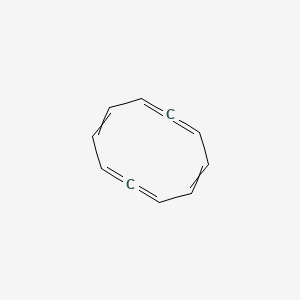
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
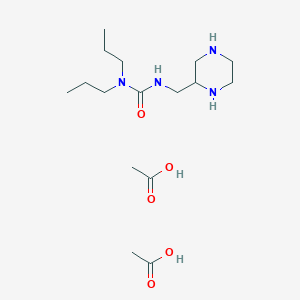
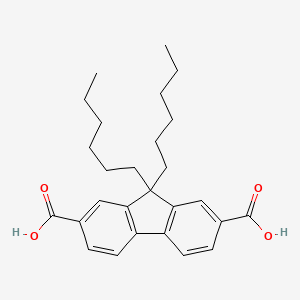
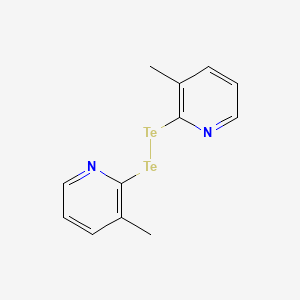
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
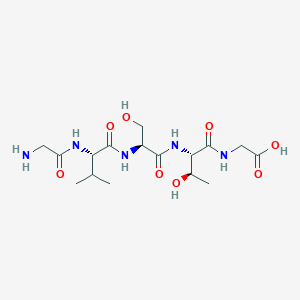
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
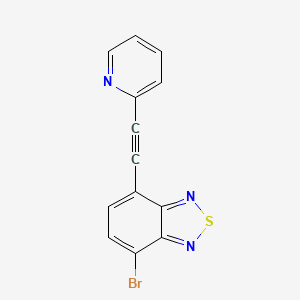
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
